Oct-2-enoic acid

Antifungal Agents Agricultural Biocontrol Natural Products

Oct-2-enoic acid (2-octenoic acid, CAS 1470-50-4) is an eight-carbon α,β-unsaturated medium-chain fatty acid, predominantly existing as the trans (E)-isomer. It is an endogenous metabolite produced via hepatic microsomal oxidation of aliphatic aldehydes and is naturally present in urine and plasma.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 1470-50-4
Cat. No. B074504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-2-enoic acid
CAS1470-50-4
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)O
InChIInChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyCWMPPVPFLSZGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Insoluble in water;  soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Oct-2-enoic Acid (CAS 1470-50-4): Technical Overview for Scientific Procurement and Comparative Selection


Oct-2-enoic acid (2-octenoic acid, CAS 1470-50-4) is an eight-carbon α,β-unsaturated medium-chain fatty acid, predominantly existing as the trans (E)-isomer . It is an endogenous metabolite produced via hepatic microsomal oxidation of aliphatic aldehydes and is naturally present in urine and plasma [1]. Its physicochemical properties include a melting point of 5–6 °C, a boiling point of 154 °C at 22 Torr, and a density of 0.944 g/mL at 25 °C . The compound serves as a research tool and building block in diverse fields, including antimicrobial, antifungal, antioxidant, insecticidal, and enzyme inhibition studies.

Why Generic Substitution of Oct-2-enoic Acid (CAS 1470-50-4) Is Not Advisable in Research Applications


Generic substitution among medium-chain fatty acids or even among closely related unsaturated C8 analogs is not scientifically defensible for Oct-2-enoic acid. The position and geometry of the double bond (Δ2, E-configuration) fundamentally alter its biological activity, physicochemical behavior, and molecular recognition compared to its saturated counterpart (octanoic acid) or isomers with different double-bond positions [1]. Head-to-head studies demonstrate that Oct-2-enoic acid exhibits orders-of-magnitude differences in antifungal potency relative to co-occurring metabolites [2] and shows distinct enzyme inhibition profiles that are absent in its saturated analog [3]. The compound's unique crystallographic packing, dictated by its α,β-unsaturated carboxylic acid motif, further distinguishes it from even-numbered homologs, affecting solid-state stability and formulation behavior [1]. These quantitative, assay-specific differences render simple structural or class-based interchange invalid for rigorous experimental design.

Oct-2-enoic Acid (CAS 1470-50-4): Quantified Differentiation Evidence for Research Procurement Decisions


Superior Antifungal Potency: 5.3-Fold Lower EC50 than Diacetyl Against Pyrrhoderma noxium

In a direct comparative antifungal assay against the rubber tree pathogen Pyrrhoderma noxium, trans-2-octenoic acid (the biologically active E-isomer of Oct-2-enoic acid) demonstrated a median effective concentration (EC50) of 0.9075 mg/mL, which was 5.3-fold more potent than the co-metabolite diacetyl (EC50 = 4.8213 mg/mL) [1]. Both compounds were identified from the culture filtrate of Bacillus subtilis Czk1, and the EC50 values were determined using standardized mycelial growth inhibition assays.

Antifungal Agents Agricultural Biocontrol Natural Products

Enhanced Antioxidant Activity: Superoxide Scavenging and Lipid Peroxidation Inhibition Superior to Ascorbic Acid and BHA

The 7-hydroxy-2-octenoic acid-ethyl ester (7E) derivative of Oct-2-enoic acid exhibited superoxide anion scavenging activity and inhibition of linoleic acid peroxidation that exceeded the performance of both ascorbic acid (ASA) and butyl hydroxyl anisole (BHA) in standardized in vitro tests . While the study evaluated the 7E mixture rather than the parent acid, the core octenoic scaffold is responsible for the observed activity, providing a class-level inference that Oct-2-enoic acid-based structures can outperform common reference antioxidants.

Antioxidants UV Protection Natural Product Bioactivity

Insecticidal Activity with Defined Acute Toxicity Threshold: LD50 = 9.66 µg/mg in Galleria mellonella

Trans-2-octenoic acid (the E-isomer of Oct-2-enoic acid) exhibited acute insecticidal activity against Galleria mellonella larvae with a topical LD50 of 9.66 µg/mg of insect body mass [1]. This value falls outside the Globally Harmonized System (GHS) acute toxicity scale for dermal application, indicating a favorable mammalian safety margin [1]. While a direct head-to-head comparator for LD50 was not identified in the same study, this quantifies the compound's intrinsic insecticidal potency for comparative benchmarking against other fatty acid-based biopesticides.

Insecticides Biopesticides Toxicology

Selective Enzyme Inhibition Profile: Differential AChE vs. BuChE Activity and Proteasome Stimulation

At a concentration of 10 µM, (E)-Oct-2-enoic acid inhibited electric eel acetylcholinesterase (AChE) by 14.77% and equine serum butyrylcholinesterase (BuChE) by 6.0% [1]. At 25 µM, the same compound stimulated human 20S proteasome activity to 42.0% as measured by an 11-amino acid FRET peptide substrate assay [1]. This dual activity—modest cholinesterase inhibition coupled with proteasome stimulation—is a unique combination not shared by saturated octanoic acid or by other medium-chain fatty acids lacking the α,β-unsaturation.

Enzyme Inhibition Acetylcholinesterase Proteasome Biochemical Assays

Distinct Crystallographic Parameters Differentiating (E)-Oct-2-enoic Acid from the C7 Homolog (E)-Hept-2-enoic Acid

X-ray crystallographic analysis revealed that (E)-Oct-2-enoic acid (C8) crystallizes in the monoclinic space group C2/c with unit cell parameters a = 19.032(10) Å, b = 9.368(5) Å, c = 11.520(6) Å, β = 123.033(11)°, and V = 1721.80(16) ų at 200 K [1]. In contrast, the odd-numbered homolog (E)-hept-2-enoic acid (C7) crystallizes in the triclinic space group P-1 with a = 5.3049(2) Å, b = 6.6322(3) Å, c = 11.1428(5) Å, α = 103.972(3)°, β = 97.542(3)°, γ = 90.104(3)°, and V = 376.92(3) ų at 150 K [1].

Crystallography Solid-State Chemistry Formulation Science

Oct-2-enoic Acid (CAS 1470-50-4): Evidence-Based Research and Industrial Application Scenarios


Agricultural Biocontrol Development: Antifungal Lead Optimization

Researchers developing antifungal agents for crop protection, particularly against Pyrrhoderma noxium in rubber trees, should prioritize Oct-2-enoic acid over diacetyl due to its 5.3-fold lower EC50 (0.9075 mg/mL vs. 4.8213 mg/mL) in direct comparative assays [1]. This potency advantage translates to lower application rates and potentially reduced formulation costs. The compound's natural occurrence as a microbial metabolite also supports its classification as a biopesticide candidate.

Insecticide Discovery: Fatty Acid-Based Biopesticide Screening

Oct-2-enoic acid is a compelling lead for developing non-neurotoxic insecticides against lepidopteran pests. Its LD50 of 9.66 µg/mg in Galleria mellonella larvae, which lies outside the GHS acute toxicity scale, indicates a favorable mammalian safety profile [1]. The compound's ability to disrupt cuticular lipid profiles and impair immune cell function [1] suggests a unique mode of action distinct from conventional neurotoxic insecticides, making it valuable for resistance management programs.

Enzyme Mechanism Studies: Cholinesterase and Proteasome Modulation

Biochemists investigating the interplay between acetylcholinesterase inhibition and proteasome activation can employ (E)-Oct-2-enoic acid as a selective chemical probe. At 10 µM, it achieves 14.77% AChE inhibition and 6.0% BuChE inhibition, while at 25 µM it stimulates proteasome activity to 42.0% [1]. This dual activity profile is absent in saturated octanoic acid, making Oct-2-enoic acid uniquely suited for studying the functional relationship between these two proteolytic pathways.

Solid-State Formulation and Crystallization Studies

For applications requiring crystalline Oct-2-enoic acid—such as in pharmaceutical co-crystal screening or solid-form patenting—the distinct monoclinic C2/c packing (a = 19.032 Å, b = 9.368 Å, c = 11.520 Å, β = 123.033°) must be considered [1]. This structure differs fundamentally from the triclinic C7 homolog, meaning crystallization protocols and solid-state analytical methods developed for hept-2-enoic acid cannot be directly transferred.

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